molecular formula C19H17NO3 B10969928 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pentanamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pentanamide

Cat. No.: B10969928
M. Wt: 307.3 g/mol
InChI Key: HFFSWDXKSAEKGD-UHFFFAOYSA-N
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Description

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE is a complex organic compound with a unique structure that includes an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE typically involves the reaction of 9,10-anthraquinone with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE
  • N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE
  • N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIMETHYLPROPANAMIDE

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE is unique due to its specific pentanamide side chain, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)pentanamide

InChI

InChI=1S/C19H17NO3/c1-2-3-11-16(21)20-15-10-6-9-14-17(15)19(23)13-8-5-4-7-12(13)18(14)22/h4-10H,2-3,11H2,1H3,(H,20,21)

InChI Key

HFFSWDXKSAEKGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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